molecular formula C21H33N3O4 B3973531 1-ethyl-4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine oxalate

1-ethyl-4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine oxalate

Cat. No. B3973531
M. Wt: 391.5 g/mol
InChI Key: QRRQXSNZZYONJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine oxalate, also known as MBZP, is a psychoactive substance that belongs to the class of piperazine derivatives. It has been found to have stimulant and hallucinogenic effects, and has been used recreationally. However, the focus of

Mechanism of Action

The exact mechanism of action of 1-ethyl-4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This means that it can activate the receptor to some extent, but not fully. This may explain its stimulant and hallucinogenic effects.
Biochemical and Physiological Effects:
This compound has been found to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and arousal. It has also been found to increase heart rate and blood pressure, which are physiological effects commonly associated with stimulant use.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine oxalate in lab experiments is that it has a relatively high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. However, one limitation is that its effects on other neurotransmitter systems and physiological processes may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-ethyl-4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine oxalate. One area of interest is its potential use as a therapeutic agent for disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the 5-HT2A receptor and its role in various neurological processes. Additionally, further research may be needed to fully understand the long-term effects of this compound use.

Scientific Research Applications

1-ethyl-4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine oxalate has been studied for its potential use as a research tool in the field of neuroscience. It has been found to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. This receptor is also the target of many hallucinogenic substances, such as LSD and psilocybin.

properties

IUPAC Name

1-ethyl-4-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3.C2H2O4/c1-3-20-12-14-22(15-13-20)19-8-10-21(11-9-19)16-18-7-5-4-6-17(18)2;3-1(4)2(5)6/h4-7,19H,3,8-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRQXSNZZYONJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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